molecular formula C11H8O4 B082771 6-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 10242-13-4

6-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B082771
Key on ui cas rn: 10242-13-4
M. Wt: 204.18 g/mol
InChI Key: FJICLQQBBFWGMZ-UHFFFAOYSA-N
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Patent
US06355658B1

Procedure details

2 g of 5-methylsalicylaldehyde (14.7 mmol), 3.06 g of malonic acid (29.4 mmol), 1.3 g of pyridine and 0.08 g of aniline are dissolved in a minimum amount of ethanol. The mixture is heated at 40° C. on a water bath for 6 h. Next, it is diluted with water, acidified and then extracted with ether. The solvent is removed by distillation under reduced pressure. The residue obtained is recrystallized from ethanol.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.[C:11](O)(=[O:16])[CH2:12][C:13]([OH:15])=[O:14].N1C=CC=CC=1.NC1C=CC=CC=1>C(O)C.O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:11](=[O:16])[C:12]([C:13]([OH:15])=[O:14])=[CH:7][C:6]=2[CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=C(C(C=O)=C1)O
Name
Quantity
3.06 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
1.3 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.08 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
CC=1C=CC2=C(C=C(C(O2)=O)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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